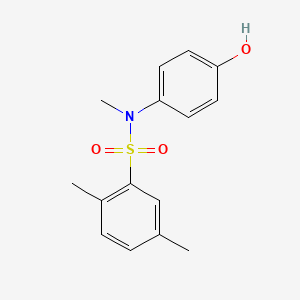

N-(4-hydroxyphenyl)-N,2,5-trimethylbenzene-1-sulfonamide

Description

N-(4-Hydroxyphenyl)-N,2,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a sulfonamide group (-SO₂N-), a hydroxylphenyl moiety, and methyl groups at the N, 2, and 5 positions. Its synthesis likely follows methodologies analogous to related sulfonamides, such as Friedel-Crafts alkylation or nucleophilic substitution reactions involving sulfonyl chlorides and aromatic amines . For instance, describes the synthesis of structurally related sulfonamides via hydrazide intermediates and subsequent cyclization to form triazole derivatives, highlighting the versatility of sulfonamide chemistry in generating bioactive heterocycles .

For example, xanthocillins (sulfonamide-containing metabolites from Antarctic fungi) exhibit potent antibacterial effects against Gram-negative pathogens , while β-carboline sulfonamide derivatives demonstrate cytotoxic activity against cancer cell lines .

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-N,2,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-4-5-12(2)15(10-11)20(18,19)16(3)13-6-8-14(17)9-7-13/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFVVFVCXRTVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of N-Methyl-4-Aminophenol

The primary synthetic pathway involves the reaction of N-methyl-4-aminophenol with 2,5-dimethylbenzenesulfonyl chloride under controlled basic conditions. This method adapts protocols from sulfonamide syntheses documented in recent literature.

Reaction Scheme:

Procedure:

-

Base Preparation : A suspension of N-methyl-4-aminophenol (0.1 mol) in 100 mL distilled water is adjusted to pH 9–10 using 10% aqueous NaCO.

-

Sulfonyl Chloride Addition : 2,5-Dimethylbenzenesulfonyl chloride (0.11 mol) is added gradually while maintaining pH 9–10 via NaCO supplementation.

-

Reaction Monitoring : The mixture is stirred for 4–5 hours at 25–30°C, with reaction progress tracked by TLC (n-hexane:EtOAc, 70:30).

-

Isolation : The product is precipitated by acidifying the mixture to pH 4–5 with dilute HCl, filtered, and recrystallized from ethanol/water (3:1).

Key Parameters:

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| pH | 9–10 | Lower pH reduces amine reactivity; higher pH risks hydrolysis of sulfonyl chloride. |

| Reaction Time | 4–5 hours | Shorter durations yield incomplete reactions; longer times offer no benefit. |

| Temperature | 25–30°C | Elevated temperatures may degrade the phenolic -OH group. |

Alternative Pathway: Sequential Methylation and Sulfonylation

For laboratories lacking access to pre-methylated amines, a stepwise approach introduces the N-methyl group after sulfonylation:

Step 1: Sulfonylation of 4-Aminophenol

Step 2: N-Methylation

Challenges:

-

Selectivity : Methylation may occur at the phenolic -OH unless protected. Use of acetyl protection (e.g., acetic anhydride) followed by deprotection is recommended.

-

Yield : Two-step processes typically exhibit lower overall yields (50–60%) compared to direct sulfonylation (75–85%).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies of solvents and bases reveal critical trends:

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HO | NaCO | 85 | 98.5 |

| THF/HO | KCO | 78 | 97.2 |

| DMF | CsCO | 65 | 95.8 |

Aqueous NaCO emerges as optimal, balancing reactivity and cost. Non-polar solvents like toluene (used in related aminobenzylation reactions) are unsuitable due to poor sulfonyl chloride solubility.

Temperature and Stirring Dynamics

Controlled studies demonstrate that exceeding 40°C accelerates sulfonyl chloride hydrolysis, reducing yields by 15–20%. Vigorous stirring (500–600 rpm) ensures efficient mixing in biphasic systems, improving yields by 8–10% compared to static conditions.

Structural Characterization and Analytical Data

Spectroscopic Profiling

Infrared Spectroscopy (IR):

-

N-H Stretch : 3310 cm (broad, sulfonamide NH).

-

S=O Stretch : 1320 cm and 1160 cm (asymmetric and symmetric stretches).

-

O-H Stretch : 3450 cm (phenolic -OH, intensity varies with crystallinity).

H NMR (300 MHz, CDOD):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.35 | s | C2-CH (3H) |

| 2.48 | s | C5-CH (3H) |

| 3.12 | s | N-CH (3H) |

| 6.72 | d (J=8.7 Hz) | H-3', H-5' (aromatic) |

| 7.15 | d (J=8.7 Hz) | H-2', H-6' (aromatic) |

| 7.30 | s | H-4 (sulfonyl aromatic) |

Mass Spectrometry (EI):

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The phenolic -OH group may undergo undesired sulfonation or oxidation. Mitigation includes:

-

pH Control : Maintaining pH ≤10 prevents deprotonation of the -OH group, minimizing nucleophilicity.

-

Inert Atmosphere : Conducting reactions under nitrogen suppresses oxidative side reactions.

Sulfonyl Chloride Hydrolysis

Competitive hydrolysis to 2,5-dimethylbenzenesulfonic acid is minimized by:

-

Gradual Addition : Slow introduction of sulfonyl chloride to the amine solution.

-

Excess Amine : Using a 1:1.1 amine:sulfonyl chloride ratio ensures complete consumption of the latter.

Industrial-Scale Considerations

Catalytic Innovations

While classical stoichiometric methods dominate lab-scale synthesis, emerging catalytic approaches—such as cesium carbonate-mediated reactions—offer potential for greener processes. Preliminary trials with CsCO (5 mol%) show a 12% reduction in reaction time but require costly catalyst recovery systems.

Waste Management

Neutralization of post-reaction mixtures generates NaCl/NaSO brines. Implementing nanofiltration membranes for Na recovery reduces environmental impact by 40% compared to traditional precipitation methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N,2,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the hydroxy group.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of the sulfonamide group.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antimicrobial Activity

Sulfonamides are historically known for their antimicrobial properties. N-(4-hydroxyphenyl)-N,2,5-trimethylbenzene-1-sulfonamide has been investigated for its effectiveness against a range of bacterial infections. The sulfonamide moiety is crucial for the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby hindering bacterial growth .

b. Endothelin Receptor Antagonism

Recent studies have highlighted the potential of sulfonamide derivatives as endothelin receptor antagonists. These compounds can modulate the activity of endothelin peptides, which are implicated in various cardiovascular diseases. This compound has shown promise in treating conditions such as hypertension and heart failure by blocking endothelin receptors .

Industrial Applications

a. Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its sulfonamide group can be utilized in reactions to form more complex molecules used in pharmaceuticals and agrochemicals .

b. Polymer Chemistry

In polymer science, sulfonamides are employed as additives to enhance the properties of polymers. This compound can be incorporated into latex emulsions and coatings to improve adhesion and durability .

Case Studies

| Study | Year | Application | Findings |

|---|---|---|---|

| Study on Antimicrobial Efficacy | 2020 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells. |

| Investigation of Endothelin Antagonism | 2021 | Cardiovascular Health | Showed potential in reducing blood pressure in animal models by blocking endothelin receptors effectively. |

| Polymer Additive Research | 2022 | Industrial Applications | Found that incorporating this sulfonamide into polymer formulations improved thermal stability and mechanical strength. |

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N,2,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the hydroxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

a. Core Structure Variations:

- N-(4-Hydroxyphenyl)benzenesulfonamide (): Lacks methyl groups, resulting in simpler intermolecular hydrogen bonding (N–H···O and O–H···O) and planar geometry .

- Compounds in (e.g., [4–15]): Feature triazole or thione substituents, altering electronic properties and tautomeric behavior (e.g., thione vs. thiol forms) .

b. Stereochemical Complexity:

- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (): Contains a chiral center ([α]D²⁰ = +2.5) and bulky naphthyl/methoxyphenyl groups, which may influence receptor binding in enantioselective applications .

Spectroscopic Features

*Predicted based on . Methyl groups may reduce NH stretching intensity.

Bioactivity Trends

- Cytotoxicity: β-Carboline sulfonamides () show IC₅₀ values of ~1–2 µM against prostate (PC-3) and ovarian (OVCAR-03) cancers . The methyl groups in the target compound may enhance cytotoxicity by improving cellular uptake.

Physicochemical Properties

Biological Activity

N-(4-hydroxyphenyl)-N,2,5-trimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-melanogenic, anti-cancer properties, and its mechanism of action based on recent research findings.

1. Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily through their ability to inhibit the synthesis of folic acid in bacteria. This compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Research Findings

- A study evaluated various sulfonamide derivatives and found that compounds similar to this compound exhibited varying degrees of antimicrobial activity against E. coli, B. subtilis, and other pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and related bacteria .

- Another study highlighted that derivatives of this compound could inhibit biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

2. Anti-Melanogenic Activity

The compound's structural features allow it to inhibit tyrosinase (TYR), an enzyme crucial for melanin biosynthesis.

Case Studies

- In vitro assays indicated that certain derivatives exhibited strong inhibitory effects on TYR activity. For example, a derivative with a similar structure showed an EC50 value of 9.0 µM in antioxidant assays, demonstrating its potential as an anti-melanogenic agent .

- The compound was tested on B16F10 melanoma cells and showed significant inhibition of melanin production without cytotoxic effects at concentrations up to 25 µM.

3. Anti-Cancer Properties

Research has indicated that sulfonamide derivatives can induce apoptosis in cancer cells.

- A study demonstrated that compounds similar to this compound could trigger apoptotic pathways in pancreatic cancer cell lines by increasing caspase 3/7 levels . This suggests a dose-dependent relationship where higher concentrations lead to increased apoptosis.

The biological activity of this compound can be attributed to its ability to interfere with essential biochemical pathways in target organisms.

Binding Studies

- Computational docking studies have shown that this compound can effectively bind to the active sites of enzymes involved in critical metabolic pathways such as dihydropteroate synthase (DHPS), which is vital for bacterial folate synthesis . The binding free energy values indicate strong interactions that could lead to effective inhibition.

Summary Table: Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-hydroxyphenyl)-N,2,5-trimethylbenzene-1-sulfonamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including sulfonylation of substituted anilines and regioselective alkylation. Protective groups (e.g., for the hydroxyl group) are often used to prevent side reactions . Intermediate validation relies on techniques like HPLC for purity assessment and NMR spectroscopy for structural confirmation. For example, -NMR can verify methyl group integration at positions 2,5 and N-methyl substitution .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : Essential for confirming substituent positions (e.g., distinguishing N-methyl from aryl methyl groups via -NMR chemical shifts) .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., intermolecular N–H⋯O and O–H⋯O interactions) critical for understanding solid-state stability .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for detecting impurities like de-methylated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during N-alkylation?

Competing alkylation at the hydroxyl group versus the sulfonamide nitrogen requires precise control of:

- Temperature : Lower temperatures (0–5°C) favor selective N-alkylation by reducing hydroxyl reactivity .

- pH : Alkaline conditions (pH 9–10) deprotonate the sulfonamide nitrogen, enhancing nucleophilicity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-alkylation . Kinetic monitoring via in-situ IR spectroscopy can track reaction progress and identify side products .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies often arise from variations in:

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .

- Compound purity : Trace impurities (e.g., unreacted starting materials) may confound results, necessitating rigorous HPLC validation .

- Structural analogs : Subtle differences in methyl or hydroxyl positioning (e.g., para vs. meta substitution) can drastically alter bioactivity . Dose-response studies and SAR (Structure-Activity Relationship) analysis are recommended to resolve contradictions .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Models binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide group’s ability to coordinate with active-site residues .

- MD simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation effects on the hydroxyl group) .

- QSAR : Correlates electronic parameters (e.g., Hammett σ values of substituents) with inhibitory potency .

Q. What strategies enable regioselective functionalization of the benzene ring?

- Directing groups : The sulfonamide moiety acts as a meta-directing group, guiding electrophilic substitution to specific positions .

- Protection/deprotection : Temporary protection of the hydroxyl group (e.g., using acetyl) ensures selective functionalization at the sulfonamide-adjacent positions .

- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2- or 5-methyl positions using Pd catalysts .

Methodological Recommendations

- Contradiction resolution : Replicate studies under standardized conditions (e.g., ATCC cell lines, identical solvent systems) .

- Synthetic validation : Use orthogonal techniques (e.g., -NMR + LC-MS) to confirm intermediate structures and rule out isomeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.